molecular formula C48H28N4O8Zn B12330477 Zn(II) meso-Tetra(4-carboxyphenyl) Porphine

Zn(II) meso-Tetra(4-carboxyphenyl) Porphine

Cat. No.: B12330477
M. Wt: 854.1 g/mol
InChI Key: IIEYPZOESLIZQB-UHFFFAOYSA-L
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Description

Zn(II) meso-Tetra(4-carboxyphenyl) Porphine is an organometallic compound that has garnered significant interest within the realm of supramolecular chemistry. This compound is known for its strong metal-ligand coordination properties, making it a valuable component in the construction of metal-organic frameworks (MOFs). These frameworks have a wide array of applications, including gas storage, catalysis, and drug delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zn(II) meso-Tetra(4-carboxyphenyl) Porphine typically involves the reaction of pyrrole with 4-carboxybenzaldehyde in the presence of a zinc salt. One common method involves heating a mixture of pyrrole and 4-carboxybenzaldehyde in propionic acid under reflux conditions for about 30 minutes. The reaction mixture is then cooled, and the resulting solid is filtered and washed with potassium hydroxide and hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Zn(II) meso-Tetra(4-carboxyphenyl) Porphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of zinc.

    Reduction: Reduction reactions can lead to the formation of reduced zinc species.

    Substitution: Ligand substitution reactions are common, where the carboxyphenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zinc oxide, while substitution reactions can yield a variety of functionalized porphyrins .

Scientific Research Applications

Zn(II) meso-Tetra(4-carboxyphenyl) Porphine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Zn(II) meso-Tetra(4-carboxyphenyl) Porphine exerts its effects involves its strong metal-ligand coordination properties. In biological systems, the compound can enter cells through clathrin-mediated endocytosis and bind to specific receptors such as CD320. This binding facilitates the uptake of the compound into cells, where it can exert its therapeutic effects, such as generating reactive oxygen species for photodynamic therapy .

Comparison with Similar Compounds

Zn(II) meso-Tetra(4-carboxyphenyl) Porphine is unique due to its strong metal-ligand coordination properties and its ability to form stable metal-organic frameworks. Similar compounds include:

This compound stands out due to its versatility and wide range of applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C48H28N4O8Zn

Molecular Weight

854.1 g/mol

IUPAC Name

zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid

InChI

InChI=1S/C48H30N4O8.Zn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2

InChI Key

IIEYPZOESLIZQB-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Zn+2]

Origin of Product

United States

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